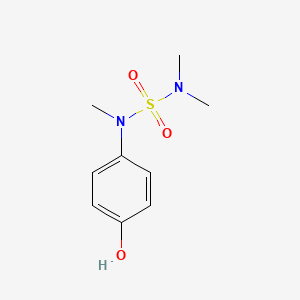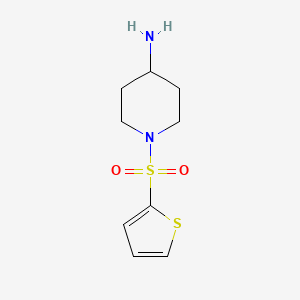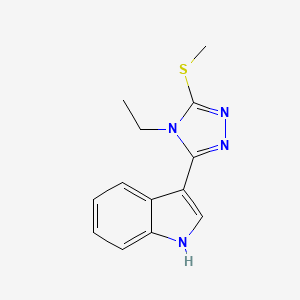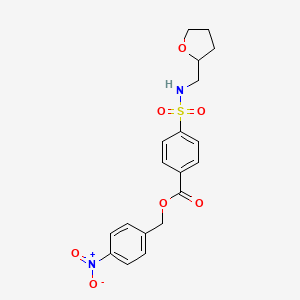![molecular formula C22H30N6O2 B2632988 [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone CAS No. 898453-74-2](/img/structure/B2632988.png)
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
BenchChem offers high-quality [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, the synthesis of various benzothiazolyl amino pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of this chemical structure in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Another study synthesized triazole analogues of piperazine, which demonstrated significant inhibition of bacterial growth, highlighting the potential of this compound's framework in antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018).
Anticancer Properties
N-Heterocyclic derivatives related to the queried compound have shown promising results in inhibiting tumor cell growth and tubulin polymerization, indicating potential anticancer properties. For instance, certain phenylpiperazin-1-yl methanones derived from phenoxazine displayed potent antiproliferative properties against a wide array of cancer cell lines, with significant inhibition of tubulin polymerization, suggesting their suitability in the development of novel anticancer drugs (Prinz et al., 2017).
Enzyme Inhibition
Derivatives of the queried compound have been synthesized as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in treating diseases like Alzheimer's. Some pyridazinone derivatives have shown significant inhibitory activity against both AChE and BChE, comparable to established drugs (Ozçelik et al., 2010).
Anti-HIV Properties
β-Carboline derivatives structurally similar to the queried compound have exhibited selective inhibition of the HIV-2 strain, providing a foundation for developing novel anti-HIV medications (Ashok et al., 2015).
Analgesic and Anti-inflammatory Applications
Studies have synthesized and evaluated various analogues for their in vivo analgesic and anti-inflammatory activities. For instance, ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated significant analgesic and anti-inflammatory activities without ulcerogenic effects, indicating their potential as safer pain management drugs (Duendar et al., 2007).
properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)18-4-6-19(30-2)7-5-18/h4-9H,3,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKYNIYXSZNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)


![N-[4-(dimethylamino)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632919.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)



